molecular formula C17H20BrNO4S B12275789 5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide

5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B12275789
M. Wt: 414.3 g/mol
InChI Key: ZBUJCUCUCROBRY-UHFFFAOYSA-N
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Description

5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C17H20BrNO4S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a butoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide typically involves the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized benzene derivatives.

Scientific Research Applications

5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-butoxyphenyl)-2-furamide: A structurally similar compound with a furan ring instead of a methoxybenzene ring.

    5-bromo-N-(4-butoxyphenyl)furan-2-carboxamide: Another related compound with a carboxamide group.

Uniqueness

5-bromo-N-(4-butoxyphenyl)-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20BrNO4S

Molecular Weight

414.3 g/mol

IUPAC Name

5-bromo-N-(4-butoxyphenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C17H20BrNO4S/c1-3-4-11-23-15-8-6-14(7-9-15)19-24(20,21)17-12-13(18)5-10-16(17)22-2/h5-10,12,19H,3-4,11H2,1-2H3

InChI Key

ZBUJCUCUCROBRY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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